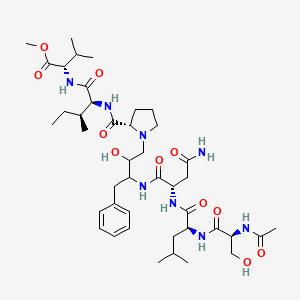

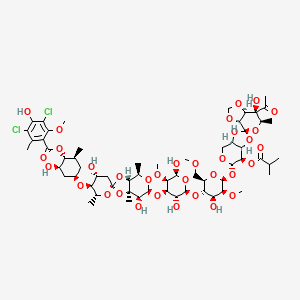

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy

Vue d'ensemble

Description

JG-365 est un composé connu pour son rôle d'inhibiteur de la protéase du VIH. Il est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de l'enzyme protéase du VIH-1, qui est essentielle à la maturation et à la réplication du virus du VIH .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de JG-365 implique des techniques de synthèse chimique modulaires. Le processus comprend la combinaison de plusieurs segments peptidiques pour former le composé final. La stratégie de synthèse tire parti des propriétés d'amélioration de la solubilité des étiquettes C-terminales (Arg)n et du phénomène biologique d'autotraitement de la polyprotéine Gag-Pol pendant la maturation du virus VIH-1 .

Méthodes de production industrielle : La production industrielle de JG-365 n'est pas couramment rapportée, car elle est principalement utilisée à des fins de recherche. Le composé est synthétisé en laboratoire à l'aide de techniques avancées de synthèse peptidique .

Analyse Des Réactions Chimiques

Types de réactions : JG-365 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle.

Substitution : Des réactions de substitution sont possibles au niveau des groupes fonctionnels amide et ester.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions des réactions de substitution impliquent souvent des nucléophiles tels que les amines et les alcools.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

JG-365 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert de composé modèle pour l'étude de la synthèse peptidique et de l'inhibition des protéases.

Biologie : Les chercheurs utilisent JG-365 pour étudier les mécanismes d'inhibition de la protéase du VIH-1 et ses effets sur la réplication virale.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des infections à VIH.

Industrie : Bien qu'il ne soit pas largement utilisé dans les applications industrielles, les techniques de synthèse de JG-365 contribuent aux progrès de la synthèse peptidique et du développement de médicaments

5. Mécanisme d'action

JG-365 exerce ses effets en inhibant l'enzyme protéase du VIH-1. Le composé se lie au site actif de l'enzyme, l'empêchant de cliver la polyprotéine Gag-Pol, qui est essentielle à la maturation virale. Cette inhibition perturbe le cycle de réplication du virus du VIH, réduisant sa capacité d'infection .

Composés similaires :

MVT-101 : Un autre inhibiteur de la protéase du VIH avec un mécanisme d'action similaire.

Saquinavir : Un inhibiteur de la protéase du VIH bien connu utilisé en milieu clinique.

Ritonavir : Un autre inhibiteur de la protéase utilisé dans les thérapies combinées pour le traitement du VIH

Unicité de JG-365 : JG-365 est unique en raison de sa spécificité de liaison et de ses caractéristiques structurelles, qui fournissent des informations sur les interactions moléculaires au sein du site actif de la protéase du VIH-1. Son approche de synthèse modulaire le distingue également des autres inhibiteurs .

Mécanisme D'action

JG-365 exerts its effects by inhibiting the HIV-1 protease enzyme. The compound binds to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein, which is essential for viral maturation. This inhibition disrupts the replication cycle of the HIV virus, reducing its infectivity .

Comparaison Avec Des Composés Similaires

MVT-101: Another HIV protease inhibitor with a similar mechanism of action.

Saquinavir: A well-known HIV protease inhibitor used in clinical settings.

Ritonavir: Another protease inhibitor used in combination therapies for HIV treatment

Uniqueness of JG-365: JG-365 is unique due to its specific binding affinity and structural characteristics, which provide insights into the molecular interactions within the HIV-1 protease active site. Its modular synthesis approach also distinguishes it from other inhibitors .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOXWVYKMFPFPL-AIVXTZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132748-20-0 | |

| Record name | JG 365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)